An In-depth Technical Guide to 3-Bromo-5-fluorobenzaldehyde: A Cornerstone Intermediate for Advanced Synthesis
An In-depth Technical Guide to 3-Bromo-5-fluorobenzaldehyde: A Cornerstone Intermediate for Advanced Synthesis
This guide provides an in-depth exploration of 3-Bromo-5-fluorobenzaldehyde, a critical building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles. The structure of this document is designed to logically present the scientific narrative of this compound, from its fundamental properties to its role in creating complex, high-value molecules.
Core Molecular Profile and Physicochemical Characteristics
3-Bromo-5-fluorobenzaldehyde is a disubstituted aromatic aldehyde whose utility stems from the orthogonal reactivity of its three functional components: the aldehyde, the bromine atom, and the fluorine atom. The strategic placement of these groups on the benzene ring creates a versatile scaffold for complex molecular design.
The electron-withdrawing nature of both the fluorine and bromine atoms, as well as the aldehyde group, deactivates the aromatic ring towards electrophilic substitution. However, this same electronic effect enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack.[1] The carbon-bromine bond serves as a key handle for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of derivative molecules, a feature highly sought after in medicinal chemistry.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 188813-02-7 | [2][3][4] |
| Molecular Formula | C₇H₄BrFO | [2][3][4] |
| Molecular Weight | 203.01 g/mol | [3][4] |
| Appearance | White to pale-yellow solid | [1][3] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | ~231 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water; Soluble in ethyl acetate, dichloromethane, chloroform. | [1][3] |
| Purity (Typical) | ≥98% | [2][4] |
Strategic Synthesis Methodologies
The synthesis of 3-Bromo-5-fluorobenzaldehyde can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. We will explore two common, validated laboratory-scale methods.
Method A: Grignard-Mediated Formylation of 1,3-Dibromo-5-fluorobenzene
This approach leverages the selective formation of a Grignard reagent at one of the two bromine positions, followed by formylation. The slight difference in reactivity between the two C-Br bonds can be exploited under controlled conditions.
Causality and Experimental Insight: The key to this synthesis is the careful control of temperature during the Grignard formation. Running the reaction at 0°C favors mono-addition and minimizes the formation of the di-Grignard species and other side products. N,N-Dimethylformamide (DMF) serves as a robust and inexpensive formylating agent.
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
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Grignard Formation: Cool the solution to 0°C in an ice bath. Slowly add isopropylmagnesium chloride (2M solution in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5°C.
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Scientist's Note: The use of a pre-formed Grignard reagent like i-PrMgCl can provide more reproducible results than attempting to form it in situ with magnesium turnings.
-
-
Aging: Stir the resulting mixture at 0°C for 2 hours to ensure complete formation of the mono-Grignard reagent.
-
Formylation: Cool the reaction mixture to 0°C again. Add N,N-Dimethylformamide (DMF, 2.0 eq) dropwise.
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Warm to Ambient: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled (0°C) saturated aqueous solution of ammonium chloride.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-Bromo-5-fluorobenzaldehyde.[3]
Method B: Oxidation of (3-Bromo-5-fluorophenyl)methanol
This is a straightforward oxidation of a primary alcohol to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Causality and Experimental Insight: Mild oxidizing agents are required for this transformation. The sulfur trioxide-pyridine complex is an excellent choice as it is effective under non-acidic, non-aqueous conditions, minimizing side reactions. The reaction is typically run in dimethyl sulfoxide (DMSO) with a base like triethylamine.
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Setup: To a solution of (3-bromo-5-fluorophenyl)methanol (1.0 eq) in dimethyl sulfoxide (DMSO) in a round-bottom flask, add triethylamine (2.0 eq).
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Oxidant Addition: Cool the mixture to 10°C. Add sulfur trioxide-pyridine complex (2.0 eq) in several portions, ensuring the temperature remains controlled.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring progress by TLC.
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Workup: Pour the reaction mixture into ice water and extract with a non-polar solvent like pentane or diethyl ether.
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Washing & Purification: Wash the organic layer sequentially with 1M potassium bisulfate, water, and brine. Dry over magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography to afford the target aldehyde as a white solid.[3]
Synthesis Workflow Comparison
Caption: Comparative workflows for the synthesis of 3-Bromo-5-fluorobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The true value of 3-Bromo-5-fluorobenzaldehyde lies in its capacity to serve as a versatile precursor. Its functional groups offer distinct and predictable reactivity, allowing for sequential and regioselective modifications.
Reactions of the Aldehyde Moiety
The aldehyde is a powerful electrophile, readily participating in a host of classical transformations:
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Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard[1], organolithium) to form secondary alcohols.
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Wittig Reaction: Converts the aldehyde to an alkene with high stereocontrol.
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Reductive Amination: Forms C-N bonds by reacting with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to produce substituted amines.
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Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds.
Reactions at the Carbon-Bromine Bond
The C-Br bond is the gateway to building molecular complexity through metal-catalyzed cross-coupling reactions. This site is ideal for late-stage functionalization in a synthetic sequence.
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Suzuki Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or vinyl groups.[1]
-
Sonogashira Coupling: Couples with terminal alkynes using palladium and copper catalysts to generate substituted alkynes.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines under palladium catalysis.
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Heck Coupling: Reacts with alkenes to form substituted alkenes.
Caption: Key synthetic transformations of 3-Bromo-5-fluorobenzaldehyde.
Applications in Drug Discovery
Halogenated benzaldehydes are prevalent starting materials in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine provides a reliable point for synthetic elaboration, the fluorine enhances metabolic stability and binding affinity, and the aldehyde offers a route to a wide array of functional groups. While specific blockbuster drugs originating from this exact isomer are not broadly publicized, its structural motifs are found in numerous patented compounds and research programs. For example, related isomers like 2-bromo-5-fluorobenzaldehyde are used to synthesize quinazolinones, a class of compounds known for antitumor activity.[5] This highlights the potential of 3-Bromo-5-fluorobenzaldehyde as a key intermediate for building libraries of novel, biologically active molecules for screening and lead optimization.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-5-fluorobenzaldehyde is paramount. It is classified as an irritant and is harmful if swallowed.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [3][6] |
| H315 | Causes skin irritation | [6][7] |
| H319 | Causes serious eye irritation | [6][7] |
| H335 | May cause respiratory irritation | [6][7] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or vapors are generated.
-
Skin and Body Protection: Lab coat.
Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[6]
Conclusion
3-Bromo-5-fluorobenzaldehyde is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined and orthogonal reactivity, combined with the beneficial properties imparted by its halogen substituents, makes it an invaluable intermediate in the pursuit of novel therapeutics and advanced materials. Understanding its synthesis, handling its reactivity with precision, and appreciating its safety profile are essential skills for any scientist aiming to leverage its full potential.
References
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Pharmaffiliates. (2026, January 24). Sourcing High-Purity 3-Bromo-5-fluorobenzaldehyde: A Buyer's Guide. Retrieved January 31, 2026, from [Link]
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Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. National Institutes of Health. Retrieved January 31, 2026, from [Link]
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Donck, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4004-4008. PubMed. Retrieved January 31, 2026, from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved January 31, 2026, from [Link]
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National Institutes of Health. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved January 31, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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